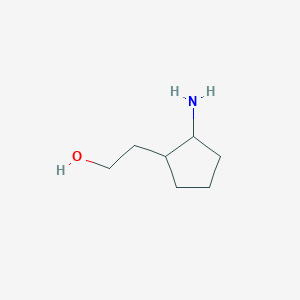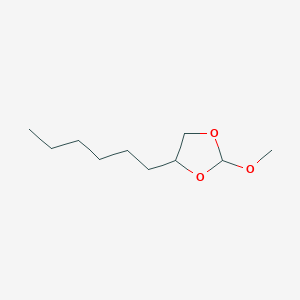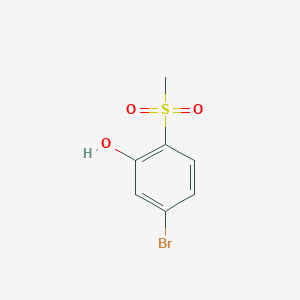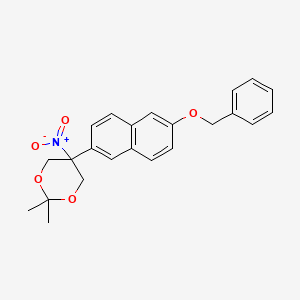
5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Overview
Description
The compound “5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane” is a complex organic molecule. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also features a benzyloxy group attached to the naphthalene ring, a nitro group, and a 1,3-dioxane ring, which is a type of acetal, a functional group that features an oxygen atom bonded to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the molecule susceptible to nucleophilic attack. The benzyloxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in novel synthesis methods, such as the synthesis of spiro[(2,2-dimethyl-[1,3]-dioxane)-5,2′-(2′,3′-dihydroindole)] nuclei from substituted benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane as starting materials, employing SRN1 reaction conditions (Sánchez, Sobrino, & Pujol, 2004).
- It has been observed that in solutions of derivatives of 5-acetoxymethyl-, 5-methyl-, and 5-hydroxymethyl-2,2-dimethyl-1,3-dioxanes, the 1,3-dioxane ring exists primarily in the chair conformation, influenced by nitrogen-containing substituents (Kraiz, 1985).
Electrophilic Substitution Reactions
- This compound has been shown to undergo H/D-exchange in specific reaction conditions, leading to the formation of push-pull derivatives, indicating a notable reactivity in electrophilic substitution reactions (Mekh, Pozharskii, & Ozeryanskii, 2010).
Crystal Structure and Conformation
- Studies have explored the crystal structures of related compounds, like 2,2-dimethyl-5-nitroso-1,3-dioxan-5-yl benzoate, to understand the conformational preferences of alpha-benzoyloxynitroso and the impact of 1,3-diaxial interactions on molecular conformation (Calvet et al., 2007).
Catalysis and Polymerization
- The compound's structure has been involved in catalysis research, such as in the cyclotrimerization of alkynes catalyzed by naphthalene ruthenium complexes, contributing to the development of novel catalytic methods for the formation of aromatic compounds (Perekalin et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-5-nitro-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-22(2)28-15-23(16-29-22,24(25)26)20-10-8-19-13-21(11-9-18(19)12-20)27-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBREXGTRXFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743365 | |
| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225347-11-4 | |
| Record name | 2,2-Dimethyl-5-nitro-5-[6-(phenylmethoxy)-2-naphthalenyl]-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225347-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



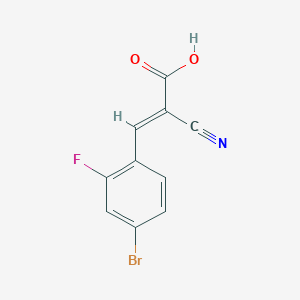
![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

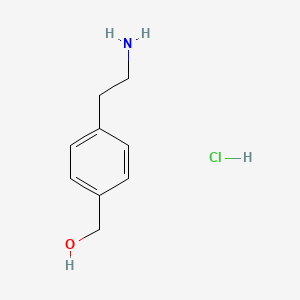
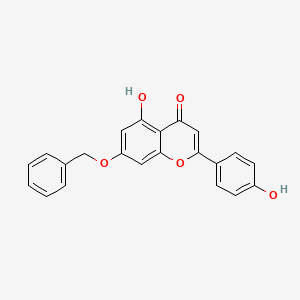
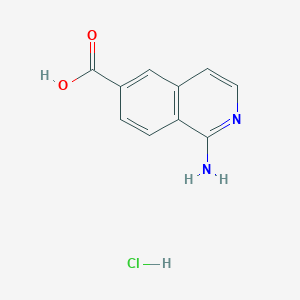
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
